
2-Methyl-4-(2-phenylethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2-phenylethyl)morpholine, also known as MPEM, is a chemical compound that belongs to the class of morpholine compounds. It has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. MPEM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2-Methyl-4-(2-phenylethyl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects
2-Methyl-4-(2-phenylethyl)morpholine has been found to exhibit various biochemical and physiological effects. It has been shown to have anticonvulsant, antidepressant, and analgesic effects in animal models. 2-Methyl-4-(2-phenylethyl)morpholine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-4-(2-phenylethyl)morpholine in lab experiments is its high potency and selectivity. It has been shown to exhibit activity at low concentrations, making it a useful tool for studying the GABAergic system. However, one of the limitations of using 2-Methyl-4-(2-phenylethyl)morpholine is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Methyl-4-(2-phenylethyl)morpholine. One area of focus is the development of new drugs based on the structure of 2-Methyl-4-(2-phenylethyl)morpholine. Another area of focus is the investigation of the role of 2-Methyl-4-(2-phenylethyl)morpholine in the regulation of neuronal excitability and its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine and its effects on the GABAergic system.
Conclusion
In conclusion, 2-Methyl-4-(2-phenylethyl)morpholine is a promising compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to better understand the mechanism of action of 2-Methyl-4-(2-phenylethyl)morpholine and its potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-Methyl-4-(2-phenylethyl)morpholine involves the reaction of 2-methylmorpholine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Methyl-4-(2-phenylethyl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and analgesic effects. 2-Methyl-4-(2-phenylethyl)morpholine has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-methyl-4-(2-phenylethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-11-14(9-10-15-12)8-7-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUQGOGIZOJVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

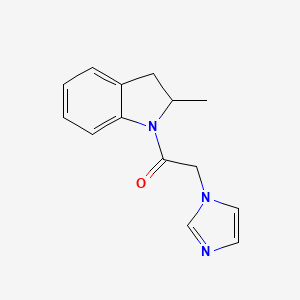

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
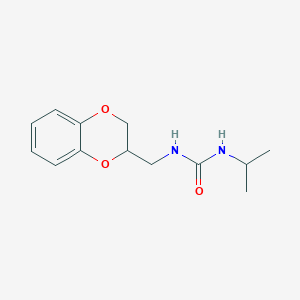
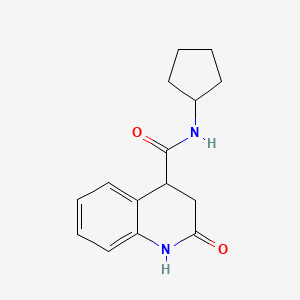
![2-[(3,5-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492066.png)
![4-[2-(2-Methylpiperidin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one](/img/structure/B7492082.png)
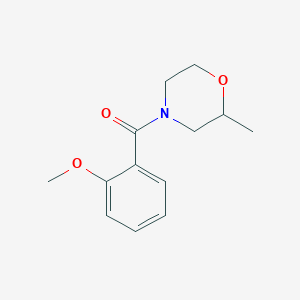
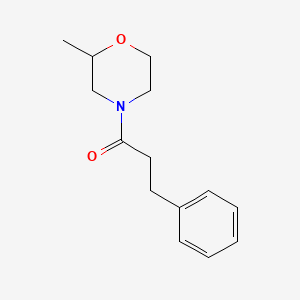
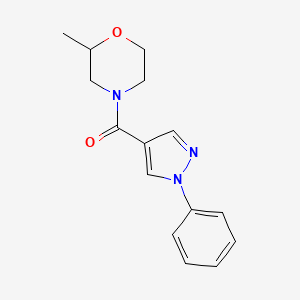
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)
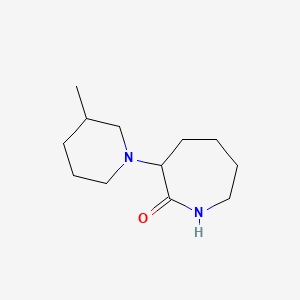
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Cyclopent-2-en-1-yl-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B7492130.png)